molecular formula C24H35NO2 B1389592 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040679-91-1

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Cat. No.: B1389592
CAS No.: 1040679-91-1
M. Wt: 369.5 g/mol
InChI Key: PPMVPEIZGVUJNX-UHFFFAOYSA-N
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Description

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group, an isopropylphenoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

  • Preparation of 2-(2-isopropylphenoxy)ethylamine: : This intermediate can be synthesized by reacting 2-isopropylphenol with ethylene oxide in the presence of a base to form 2-(2-isopropylphenoxy)ethanol, which is then converted to 2-(2-isopropylphenoxy)ethylamine through a reaction with ammonia or an amine.

  • Formation of 3-(Heptyloxy)aniline: : This intermediate is prepared by reacting 3-nitroaniline with heptyl bromide in the presence of a base to form 3-(heptyloxy)nitrobenzene, which is then reduced to 3-(heptyloxy)aniline using a reducing agent such as hydrogen gas and a palladium catalyst.

  • Coupling Reaction: : The final step involves coupling 2-(2-isopropylphenoxy)ethylamine with 3-(heptyloxy)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline has several scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

  • Biology: : It can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.

  • Medicine: : The compound may have potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.

  • Industry: : It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]-aniline
  • 3-(Heptyloxy)-N-[2-(2-ethylphenoxy)ethyl]-aniline
  • 3-(Heptyloxy)-N-[2-(2-propylphenoxy)ethyl]-aniline

Uniqueness

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyloxy group and the isopropylphenoxy group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-heptoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-4-5-6-7-10-17-26-22-13-11-12-21(19-22)25-16-18-27-24-15-9-8-14-23(24)20(2)3/h8-9,11-15,19-20,25H,4-7,10,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMVPEIZGVUJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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